2H-Pyran-2-one, 6-butyl-5,6-dihydro-
Description
BenchChem offers high-quality 2H-Pyran-2-one, 6-butyl-5,6-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2-one, 6-butyl-5,6-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
16400-70-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
FZGRTOXOBUQQAD-UHFFFAOYSA-N |
SMILES |
CCCCC1CC=CC(=O)O1 |
Canonical SMILES |
CCCCC1CC=CC(=O)O1 |
Other CAS No. |
16400-70-7 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
In the context of 6-butyl-5,6-dihydro-2H-pyran-2-one, butyraldehyde serves as the dienophile, while isoprene (2-methyl-1,3-butadiene) acts as the diene. The reaction proceeds via a concerted mechanism, where the electron-deficient aldehyde carbonyl interacts with the electron-rich diene, facilitated by Lewis acids such as aluminum chloride (AlCl₃) or stannic tetrachloride (SnCl₄) . The butyl group from butyraldehyde is incorporated at the 6-position of the resulting dihydropyranone.
Catalytic Systems and Conditions
-
Catalyst : AlCl₃ (0.08–0.4 mol equivalents) or SnCl₄ (0.05–0.1 mol equivalents).
-
Solvent : Non-polar solvents like toluene or cyclohexane enhance diene reactivity and stabilize the transition state.
-
Temperature : Reactions are conducted at 5–60°C to balance exothermicity and reaction rate. Excess heat is mitigated by gradual reagent addition and external cooling.
A representative procedure involves dissolving butyraldehyde (1.0 mol) and isoprene (2.2 mol) in toluene, followed by the dropwise addition of AlCl₃ at −5°C. After stirring for 10–24 hours, the mixture is quenched with ice water, extracted with organic solvents, and purified via vacuum distillation. Yields for analogous reactions range from 60–85% , depending on the steric and electronic properties of the aldehyde.
Acid-Catalyzed Cyclization of Precursor Carboxylic Acids
Cyclization of γ,δ-unsaturated carboxylic acids offers an alternative route to dihydropyran-2-ones. For 6-butyl derivatives, this method requires 5-bromohex-4-enoic acid or analogous substrates bearing the butyl group.
Sulfuric Acid-Mediated Cyclization
Concentrated sulfuric acid (H₂SO₄) promotes intramolecular esterification and dehydration. For example, heating 5-(butyloxy)pent-4-enoic acid with H₂SO₄ at 90–115°C for 6 hours induces cyclization, yielding the target compound. The reaction is exothermic, necessitating controlled heating and neutralization with sodium acetate post-reaction.
Workup and Purification
-
Neutralization : Sodium hydroxide (10% w/v) adjusts the pH to 7–8, precipitating unreacted acids.
-
Extraction : Dichloromethane (3 × 4 L) isolates the product from aqueous layers.
-
Distillation : Reduced-pressure distillation (5–7 mmHg) at 85–92°C affords the pure compound with ≥98% GC purity .
This method achieves yields of ~85% but requires stringent temperature control to avoid side reactions such as polymerization.
Lewis Acid-Catalyzed Heterocyclization of Enaminoketones
Enaminoketones, derived from cycloalkanones and hippuric acid, undergo cyclization in the presence of acetic anhydride or DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form fused pyran-2-ones. While this approach is less direct for 6-alkyl substitution, it provides a pathway to functionalized derivatives.
One-Pot Synthesis Protocol
-
Enaminoketone Formation : Cyclohexanone reacts with hippuric acid in acetic anhydride at 90°C for 4 hours, yielding a bicyclic enaminoketone intermediate.
-
Cyclization : Heating the intermediate in pyridine or pyridine/triethylamine mixtures induces acetyl group elimination and ring closure, producing the pyran-2-one core.
Though this method primarily generates fused rings (e.g., benzopyranones), substituting cyclohexanone with 4-butylcyclohexanone could theoretically introduce the butyl group. However, this remains speculative without explicit literature examples.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Diels-Alder | AlCl₃/SnCl₄ | 60–85 | 5–60 | High regioselectivity, scalable | Requires anhydrous conditions |
| Acid Cyclization | H₂SO₄ | 80–85 | 90–115 | Simple setup, high purity | Exothermic, sensitive to substrates |
| Enaminoketone Cyclization | Acetic anhydride | 40–60 | 90–100 | Access to fused derivatives | Low relevance to 6-butyl substitution |
Optimization Strategies and Challenges
Enhancing Diels-Alder Efficiency
Isomer Control
The Diels-Alder reaction produces cis and trans isomers due to endo/exo selectivity. For instance, Example 2 in isolates a 4:1 cis/trans ratio using 2-methyl-1,3-pentadiene. Chromatographic separation on silica gel (light petroleum/ethyl acetate) resolves isomers, though this adds complexity.
Q & A
Q. What are the standard synthetic routes for 6-butyl-5,6-dihydro-2H-pyran-2-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via lactonization or cyclization of precursors. A validated protocol involves reacting vinyl acetate with butyl-substituted diols in acidic media (e.g., concentrated H₂SO₄ in glacial acetic acid), followed by neutralization with NaOH and purification via distillation . Key optimization parameters include:
- Catalyst selection : Acid strength (H₂SO₄ vs. p-toluenesulfonic acid) impacts cyclization efficiency.
- Temperature control : Reflux conditions (80–100°C) improve yield but require careful monitoring to avoid side reactions.
- Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the product with >95% purity .
Q. How can researchers characterize the purity and structural identity of 6-butyl-5,6-dihydro-2H-pyran-2-one?
Methodological Answer:
- Physicochemical properties : Measure boiling point (e.g., 125–130°C at 15 mmHg) and refractive index (n²⁰D ~1.470) for preliminary validation .
- Spectroscopy : Use ¹H/¹³C NMR to confirm the lactone ring (δ ~5.5 ppm for α,β-unsaturated carbonyl protons) and butyl sidechain (δ 0.8–1.5 ppm) .
- Chromatography : GC-MS or HPLC with a polar stationary phase (e.g., C18) resolves impurities, ensuring >98% purity for biological assays .
Q. What safety protocols are critical when handling 6-butyl-5,6-dihydro-2H-pyran-2-one?
Methodological Answer:
- Hazard mitigation : The compound is classified as acutely toxic (Oral Category 4) and a skin irritant (Category 2). Use fume hoods, nitrile gloves, and safety goggles during synthesis .
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for dihydropyranone derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from stereochemical variations or solvent effects. Strategies include:
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in NMR .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What thermodynamic parameters govern the stability of 6-butyl-5,6-dihydro-2H-pyran-2-one under varying conditions?
Methodological Answer:
- Entropy (S°liquid) : Measured at 369.5 J/mol·K, indicating moderate thermal stability .
- Degradation pathways : Hydrolysis under alkaline conditions (pH >10) opens the lactone ring, forming a carboxylic acid derivative. Monitor via pH-stat titration .
- Storage : Store at –20°C under nitrogen to prevent oxidation of the dihydro-pyran ring .
Q. How can structure-activity relationships (SAR) guide the design of bioactive dihydropyranone derivatives?
Methodological Answer:
- Functional group modulation : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance electrophilicity and bioactivity .
- Stereochemical tuning : The (R)-configuration at C6 improves binding affinity to microbial enzymes (e.g., antifungal targets) .
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) for anti-inflammatory applications .
Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Detects impurities at ppm levels (e.g., unreacted butyl precursors) .
- Headspace GC-MS : Identifies volatile byproducts (e.g., acetic acid from cyclization) .
- Chiral HPLC : Resolves enantiomeric excess (>99% ee) using cellulose-based columns (e.g., Chiralpak IC) .
Q. How can researchers address low yields in scaled-up syntheses of dihydropyranones?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by maintaining precise temperature control .
- Catalyst recycling : Immobilize H₂SO₄ on silica gel to reduce waste and improve turnover number (TON) .
- DoE optimization : Apply a Taguchi design to prioritize factors (e.g., molar ratio, solvent polarity) impacting yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
